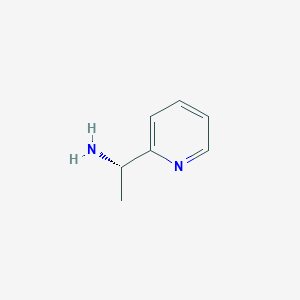

(S)-1-Pyridin-2-yl-ethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6(8)7-4-2-3-5-9-7/h2-6H,8H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNHLCRMUIGNBV-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27854-90-6 | |

| Record name | (1S)-1-(pyridin-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-Pyridin-2-yl-ethylamine: A Comprehensive Technical Guide for Advanced Chemical Applications

Introduction

(S)-1-Pyridin-2-yl-ethylamine is a chiral amine that has garnered significant attention within the scientific community. Its unique molecular architecture, featuring a stereogenic center adjacent to a coordinating pyridine ring, makes it an invaluable building block and ligand in both pharmaceutical development and asymmetric catalysis.[1][2] This guide provides an in-depth exploration of its chemical properties, synthesis, spectroscopic profile, and applications, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind its reactivity and utility, offering field-proven insights to empower innovation in your research endeavors.

Core Physicochemical and Structural Properties

This compound is a colorless to light yellow or brown liquid under standard conditions.[1][3] Its structure combines a basic pyridine heterocycle with a chiral ethylamine side chain, which dictates its chemical behavior and applications. The pyridine nitrogen and the primary amine group can act as a bidentate N,N'-ligand, enabling the formation of stable complexes with various transition metals.[4]

Structural Representation

Caption: 2D structure of this compound.

Key Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety assessments.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂ | [1][3][5] |

| Molecular Weight | 122.17 g/mol | [1][5] |

| CAS Number | 45695-03-2 (for S-enantiomer) | [6] |

| Appearance | Colorless to light brown liquid | [1][3] |

| Boiling Point | 193-196 °C | [3] |

| Density | 1.012 g/mL | [3] |

| Solubility | Soluble in most organic solvents (e.g., ethanol, ether, dichloromethane) | [3] |

| XLogP3-AA | 0.1 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

Spectroscopic Profile for Structural Elucidation

Structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characteristic. The aromatic protons of the pyridine ring typically appear as multiplets in the δ 7.0-8.5 ppm region. The methine proton (CH) adjacent to the chiral center presents as a quartet, coupled to the methyl and amine protons. The methyl group (CH₃) protons resonate as a doublet, and the amine (NH₂) protons often appear as a broad singlet that can be exchanged with D₂O.[7]

-

¹³C NMR: The carbon spectrum shows distinct signals for the pyridine ring carbons (typically in the δ 120-160 ppm range) and the aliphatic side chain carbons. The chiral methine carbon and the methyl carbon have characteristic upfield shifts.[8]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by vibrations of the N-H bonds of the primary amine, typically appearing as two bands in the 3300-3400 cm⁻¹ region. C-H stretching from the aromatic and aliphatic groups are observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyridine ring are found in the 1400-1600 cm⁻¹ region.[9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M]⁺ is expected at m/z 122. A common fragmentation pattern involves the loss of a methyl group, leading to a significant peak at m/z 107.[5]

| Technique | Key Observances |

| ¹H NMR | Aromatic multiplets (δ 7.0-8.5), CH quartet, CH₃ doublet, broad NH₂ singlet. |

| ¹³C NMR | Pyridine signals (δ 120-160), aliphatic signals upfield. |

| IR (cm⁻¹) | N-H stretches (~3300-3400), Aromatic C-H (~3000-3100), Pyridine C=N/C=C (~1400-1600). |

| MS (m/z) | Molecular Ion [M]⁺ at 122, primary fragment [M-15]⁺ at 107. |

Synthesis and Enantiomeric Resolution

The synthesis of enantiopure this compound is a critical process, as its chirality is central to its function in asymmetric applications. The typical route involves the synthesis of a racemic mixture followed by chiral resolution.

Synthesis of Racemic 1-Pyridin-2-yl-ethylamine

A common laboratory-scale synthesis involves the reduction of an imine precursor, which is formed from 2-acetylpyridine.

Caption: General workflow for racemic synthesis.

Chiral Resolution Protocol

Classical resolution via diastereomeric salt formation is the most established method for isolating the (S)-enantiomer.[10] This process leverages the different solubilities of the diastereomeric salts formed with a chiral resolving agent.

Protocol: Resolution with L-(+)-Tartaric Acid

-

Dissolution: Dissolve the racemic 1-pyridin-2-yl-ethylamine in a suitable solvent, such as methanol or ethanol.

-

Addition of Resolving Agent: Add a solution of L-(+)-tartaric acid (typically 0.5 to 1.0 molar equivalents) in the same solvent to the amine solution, with stirring.

-

Crystallization: The diastereomeric salt of (S)-amine-L-tartrate is generally less soluble and will preferentially crystallize upon cooling or standing. The efficiency of this step is crucial and may require optimization of solvent and temperature.[10][11]

-

Isolation: Collect the crystalline salt by filtration and wash with a small amount of cold solvent to remove the more soluble (R)-amine-L-tartrate salt.

-

Liberation of Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH or K₂CO₃ solution) to neutralize the tartaric acid and liberate the free this compound.

-

Extraction and Purification: Extract the free amine into an organic solvent (e.g., dichloromethane or ether), dry the organic layer, and remove the solvent under reduced pressure to yield the enantiopure (S)-amine. Chiral HPLC is used to verify the enantiomeric excess (ee).[12]

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Applications in Catalysis and Drug Development

The true value of this compound lies in its application as a chiral auxiliary and building block.

Asymmetric Catalysis

Its ability to act as a bidentate ligand is fundamental to its role in catalysis. Derivatives are often synthesized to fine-tune steric and electronic properties.

-

Ligand for Metal Complexes: It forms chiral complexes with transition metals (e.g., Ru, Rh, Pd) that can catalyze a range of asymmetric reactions, including hydrogenations and C-C bond formations.[2]

-

Organocatalysis: Thiourea derivatives of this compound have been employed as organocatalysts. The pyridyl nitrogen can enhance catalyst solubility and coordinate to substrates, although conformational flexibility can sometimes limit enantioselectivity.[4] These catalysts have been used in asymmetric aldol condensations and diethylzinc additions to aldehydes.[4]

Caption: Application of this compound in asymmetric catalysis.

Pharmaceutical Intermediate

Chiral pyridines are critical structural motifs in many pharmaceuticals.[2] this compound serves as a key intermediate for synthesizing complex, biologically active molecules.

-

Central Nervous System (CNS) Disorders: It is a building block for drugs targeting CNS disorders.[1][4]

-

5-HT1A Receptor Agonists: Derivatives of pyridin-2-yl-methylamine have shown potent agonist activity at serotonin 5-HT1A receptors, indicating potential for developing novel antidepressants and anxiolytics.[13][14] The specific stereochemistry is often crucial for receptor binding and efficacy.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Hazard Identification

The compound is classified with several hazards that require careful management.

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity, Oral | H301: Toxic if swallowed | Skull and Crossbones |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Exclamation Mark |

| Serious Eye Damage | H318: Causes serious eye damage | Corrosion |

| Respiratory Irritation | H335: May cause respiratory irritation | Exclamation Mark |

(Data sourced from PubChem GHS classifications)[5]

Recommended Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a face shield.[3][6]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat, open flames, and incompatible materials such as strong oxidizing agents.[15] Recommended storage temperature is often 0-8 °C.[1]

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Prevent entry into drains and waterways.[6]

-

First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[6]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[6]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[6]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

-

Conclusion

This compound is a powerful and versatile chiral building block. Its unique combination of a stereocenter and a bidentate ligand structure makes it indispensable in the fields of asymmetric synthesis and medicinal chemistry. A thorough understanding of its physicochemical properties, handling requirements, and reactivity is essential for leveraging its full potential in the development of novel catalysts, pharmaceuticals, and advanced materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. soc.chim.it [soc.chim.it]

- 3. chembk.com [chembk.com]

- 4. Buy 1-Pyridin-2-yl-ethylamine (EVT-2584772) | 40154-81-2; 42088-91-5 [evitachem.com]

- 5. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Thermal and spectroscopy characterization of pyridin-2-ylaminomethylene Meldrum ́s acid derivatives | Semantic Scholar [semanticscholar.org]

- 10. onyxipca.com [onyxipca.com]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. EP0946546B1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents [patents.google.com]

- 15. (R)-1-Pyridin-2-Yl-Ethylamine | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

(S)-1-Pyridin-2-yl-ethylamine: A Comprehensive Technical Guide for Advanced Synthesis

Introduction

(S)-1-Pyridin-2-yl-ethylamine is a chiral amine of significant interest in the fields of pharmaceutical and agrochemical research. Its structure, featuring a stereogenic center directly attached to a pyridine ring, makes it a valuable and versatile building block for the synthesis of complex, high-value molecules. The pyridine moiety can act as a key pharmacophore, participating in hydrogen bonding and metal coordination, while the chiral ethylamine group allows for precise three-dimensional orientation of substituents, which is critical for achieving selective interactions with biological targets. This guide provides an in-depth overview of the core identifiers, physicochemical properties, stereoselective synthesis, key applications in drug discovery, and detailed characterization data for this compound, tailored for researchers and professionals in chemical and pharmaceutical development.

Chemical Identity and Core Identifiers

Precise identification of a chiral molecule is paramount for reproducibility and regulatory compliance. While this compound has a specific CAS number, it is often cross-referenced with the PubChem entry for its racemic form. It is crucial for researchers to distinguish between the enantiomerically pure substance and the racemate.

| Identifier | Value | Source |

| CAS Number | 27854-90-6 | Pharmaffiliates[1] |

| IUPAC Name | (1S)-1-(Pyridin-2-yl)ethan-1-amine | Fisher Scientific |

| Molecular Formula | C₇H₁₀N₂ | PubChem[2] |

| Molecular Weight | 122.17 g/mol | PubChem[2] |

| Synonyms | (S)-2-(1-Aminoethyl)pyridine, (-)-(S)-1-(2-Pyridyl)ethanamine, (1S)-1-(2-Pyridyl)ethylamine | ChemicalBook[3], Pharmaffiliates[1] |

| PubChem CID | 541877 (Racemic Mixture) | PubChem[2] |

| InChI Key | PDNHLCRMUIGNBV-LURJTMIESA-N (S-enantiomer specific) | N/A |

Physicochemical and Chiroptical Properties

The physical and chiroptical properties are essential for handling, reaction setup, and final product characterization. The specific optical rotation is a critical parameter confirming the enantiomeric identity and purity of the substance.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid/oil | Chem-Impex[4], Guidechem[5] |

| Boiling Point | 195 °C | LookChem[6] |

| Density | 1.018 g/mL | LookChem[6] |

| Flash Point | 92 °C | LookChem[6] |

| Solubility | Soluble in chloroform and methanol | ChemicalBook[3] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | LookChem[6] |

| Specific Optical Rotation | [α]²⁰/D = -33.0° (c=1, EtOH) | Santa Cruz Biotechnology[7] |

Stereoselective Synthesis: Asymmetric Hydrogenation

The production of enantiomerically pure this compound is most efficiently achieved through asymmetric synthesis, as classical resolution can be laborious and results in the loss of 50% of the material. Asymmetric hydrogenation of ketimines is a state-of-the-art method that provides high yields and excellent enantioselectivity.[8] The underlying principle is the use of a chiral catalyst that creates a diastereomeric transition state, favoring the formation of one enantiomer over the other.

The process begins with the formation of a ketimine from 2-acetylpyridine, which is then hydrogenated using a chiral transition metal complex, typically based on Iridium or Rhodium, with a specialized chiral ligand.

Experimental Protocol: Asymmetric Hydrogenation of N-Benzyl-1-(pyridin-2-yl)ethan-1-imine

This protocol is a representative method adapted from principles of catalytic asymmetric hydrogenation of ketimines.[8][9]

Step 1: Imine Formation

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add 2-acetylpyridine (1.0 eq.), benzylamine (1.05 eq.), and toluene (approx. 0.5 M).

-

Add a catalytic amount of p-toluenesulfonic acid (0.01 eq.).

-

Heat the mixture to reflux and remove water azeotropically until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture and concentrate under reduced pressure to obtain the crude N-benzyl-1-(pyridin-2-yl)ethan-1-imine. This is typically used in the next step without further purification.

Step 2: Asymmetric Hydrogenation

-

In a high-pressure autoclave under an inert atmosphere (Argon), add the chiral Iridium catalyst, such as [Ir(cod)Cl]₂, and a suitable chiral phosphine ligand (e.g., a derivative of the SEGPHOS family) (0.1 - 1.0 mol%).

-

Add the crude imine from Step 1 dissolved in a degassed solvent like methanol or dichloromethane.

-

Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 bar H₂).

-

Stir the reaction at a controlled temperature (e.g., 30-50 °C) for 12-24 hours, or until substrate conversion is complete.

-

Carefully vent the autoclave and purge with an inert gas.

-

Concentrate the reaction mixture under reduced pressure.

Step 3: Deprotection and Isolation

-

Dissolve the crude product from Step 2 in methanol and add a palladium on carbon catalyst (Pd/C, 10 wt. %).

-

Subject the mixture to hydrogenolysis (using H₂ gas balloon or a Parr shaker) to cleave the benzyl group.

-

Monitor the reaction for the disappearance of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude amine by flash column chromatography on silica gel to yield pure this compound. Enantiomeric excess should be determined by chiral HPLC.

Synthesis Workflow Diagram

Caption: Asymmetric synthesis of this compound.

Applications in Drug Development

The primary utility of this compound in drug development lies in its role as a chiral precursor. The pyridine ring is a common feature in many centrally active pharmaceuticals due to its ability to cross the blood-brain barrier and act as a hydrogen bond acceptor.[10]

Case Study: Synthesis of 5-HT₁ₐ Receptor Agonists

Derivatives of pyridin-2-yl-methylamine have been investigated as potent and selective agonists for the serotonin 5-HT₁ₐ receptor, a key target for antidepressant and anxiolytic drugs.[11] The (S)-configuration of the ethylamine side chain is often crucial for achieving the desired stereospecific interaction with the receptor's binding pocket, leading to enhanced potency and selectivity. The synthesis of these complex drug candidates involves coupling the chiral amine with other elaborate molecular fragments.

Role as a Chiral Building Block

Caption: Role in the synthesis of Active Pharmaceutical Ingredients (APIs).

Spectroscopic Characterization

Unambiguous structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.54 (ddd, J = 4.8, 1.8, 0.9 Hz, 1H, Py-H6), 7.63 (td, J = 7.7, 1.8 Hz, 1H, Py-H4), 7.28 (d, J = 7.8 Hz, 1H, Py-H3), 7.14 (ddd, J = 7.5, 4.8, 1.2 Hz, 1H, Py-H5), 4.16 (q, J = 6.6 Hz, 1H, CH-NH₂), 1.85 (s, 2H, NH₂), 1.45 (d, J = 6.6 Hz, 3H, CH₃).[12]

-

Interpretation: The spectrum shows the characteristic signals for a 2-substituted pyridine ring. The downfield signal at 8.54 ppm corresponds to the proton at the 6-position, adjacent to the nitrogen. The quartet at 4.16 ppm and the corresponding doublet at 1.45 ppm confirm the ethylamine fragment, with the coupling constant of 6.6 Hz indicating their connectivity. The broad singlet for the amine protons is also visible.

-

¹³C NMR Spectroscopy

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 163.5 (Py C2), 149.2 (Py C6), 136.6 (Py C4), 122.0 (Py C5), 120.9 (Py C3), 54.2 (CH-NH₂), 25.1 (CH₃).[12]

-

Interpretation: The spectrum displays six distinct carbon signals for the pyridine ring and two for the ethylamine side chain. The signal at 163.5 ppm is characteristic of the C2 carbon of the pyridine ring, which is directly attached to the chiral side chain.

-

Mass Spectrometry

-

MS (ESI): m/z 123.1 [M+H]⁺

-

Interpretation: Electrospray ionization mass spectrometry shows a prominent peak for the protonated molecule, confirming the molecular weight of 122.17 g/mol .

-

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Conclusion

This compound stands out as a critical chiral intermediate for modern organic synthesis. Its utility is firmly established in the construction of complex pharmaceutical agents, where stereochemistry dictates biological activity. A thorough understanding of its properties, coupled with robust methods for its asymmetric synthesis and detailed characterization, empowers researchers to leverage this valuable building block in the discovery and development of next-generation therapeutics. The protocols and data presented in this guide serve as a foundational resource for scientists and professionals dedicated to advancing the frontiers of chemical synthesis and medicinal chemistry.

References

- 1. Novel pyridylmethylamines as highly selective 5-HT(1A) superagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 27854-96-2|(S)-1-(4-Pyridyl)ethylamine|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. soc.chim.it [soc.chim.it]

- 6. N~1~-(Pyridin-2-yl)ethane-1,2-diamine | C7H11N3 | CID 410428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. biorxiv.org [biorxiv.org]

- 12. Molecules | Special Issue : Asymmetric Synthesis [mdpi.com]

(S)-1-Pyridin-2-yl-ethylamine: A Comprehensive Technical Guide to its Molecular Structure, Stereochemistry, and Applications in Asymmetric Synthesis

Introduction: The Significance of Chiral Pyridylethylamines

(S)-1-Pyridin-2-yl-ethylamine is a chiral amine of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Its molecular architecture, featuring a stereogenic center directly attached to a pyridine ring, imparts unique properties that make it a valuable building block for the synthesis of enantiomerically pure compounds.[2][3] This guide provides an in-depth technical overview of the molecular structure, stereochemistry, synthesis, and applications of this compound, with a particular focus on its role as a chiral ligand in asymmetric catalysis. For researchers, scientists, and professionals in drug development, a thorough understanding of this compound's characteristics is paramount for its effective utilization in the creation of novel chemical entities with specific stereochemical requirements.

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the molecular formula C₇H₁₀N₂.[1][4] Its structure consists of a pyridine ring substituted at the 2-position with an ethylamine group, where the chiral center is the carbon atom bonded to the amino group and the pyridine ring.

| Property | Value | Source |

| IUPAC Name | (1S)-1-(pyridin-2-yl)ethan-1-amine | PubChem |

| CAS Number | 30847-64-8 | PubChem |

| Molecular Formula | C₇H₁₀N₂ | [1][4] |

| Molecular Weight | 122.17 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 197-201 °C | [5] |

| Density | 1.002 g/mL at 25 °C | [5] |

Stereochemistry and its Critical Role

The defining feature of this compound is its chirality, originating from the tetrahedral carbon atom bonded to four different groups: a hydrogen atom, a methyl group, an amino group, and a pyridin-2-yl group. This stereocenter gives rise to two enantiomers: this compound and (R)-1-Pyridin-2-yl-ethylamine. The "S" designation in the (S)-enantiomer refers to the sinister (left) configuration according to the Cahn-Ingold-Prelog priority rules.

The precise three-dimensional arrangement of these groups is crucial for the molecule's function, particularly in asymmetric synthesis. When used as a chiral ligand, the stereochemistry of the amine dictates the stereochemical outcome of the reaction it catalyzes, enabling the selective synthesis of one enantiomer of a chiral product over the other. This enantioselectivity is of utmost importance in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful.

Synthesis and Enantioselective Resolution

The preparation of enantiomerically pure this compound typically involves two key stages: the synthesis of the racemic mixture followed by chiral resolution. An alternative approach is the direct asymmetric synthesis of the desired enantiomer.

Synthesis of Racemic 1-Pyridin-2-yl-ethylamine

A common and efficient method for the synthesis of racemic 1-pyridin-2-yl-ethylamine is the reductive amination of 2-acetylpyridine.[2][6] This one-pot reaction involves the condensation of the ketone with an ammonia source to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination of 2-Acetylpyridine

Materials:

-

2-Acetylpyridine

-

Ammonium acetate or another suitable ammonia source

-

Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with H₂/Pd-C)

-

Methanol or other suitable solvent

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether or other extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 2-acetylpyridine and a molar excess of ammonium acetate in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Stir the mixture at room temperature for a designated period to allow for imine formation.

-

Cool the reaction mixture in an ice bath and slowly add the reducing agent in portions.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by carefully adding hydrochloric acid.

-

Remove the methanol under reduced pressure.

-

Basify the aqueous residue with a concentrated sodium hydroxide solution until a pH > 10 is reached.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield racemic 1-pyridin-2-yl-ethylamine.

Chiral Resolution using L-Tartaric Acid

The separation of the racemic mixture into its constituent enantiomers is a critical step. A widely used and effective method is classical resolution via the formation of diastereomeric salts with a chiral resolving agent, such as L-tartaric acid.[7][8][9] The principle behind this method is that the two enantiomers of the amine react with the single enantiomer of the chiral acid to form a pair of diastereomers. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[7][9]

Experimental Protocol: Chiral Resolution with L-Tartaric Acid

Materials:

-

Racemic 1-pyridin-2-yl-ethylamine

-

L-(+)-Tartaric acid

-

Methanol or ethanol

-

Sodium hydroxide solution

-

Diethyl ether or other extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve racemic 1-pyridin-2-yl-ethylamine in methanol.

-

In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in a minimal amount of hot methanol.

-

Slowly add the hot tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization of the less soluble diastereomeric salt, (S)-1-pyridin-2-yl-ethylammonium L-tartrate.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

To liberate the free amine, dissolve the crystalline salt in water and add a concentrated sodium hydroxide solution until the pH is strongly basic.

-

Extract the aqueous solution with diethyl ether (3x).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain enantiomerically enriched this compound.

-

The enantiomeric excess (ee) of the product can be determined by chiral HPLC or by NMR spectroscopy using a chiral solvating agent.

Figure 1: Workflow for the synthesis and resolution of this compound.

Applications in Asymmetric Synthesis

The primary application of this compound is as a chiral ligand or auxiliary in asymmetric catalysis.[10] Its bidentate nature, with coordination possible through both the pyridine nitrogen and the amino group, allows it to form stable complexes with various transition metals, such as iridium, rhodium, and ruthenium.[11] These chiral metal complexes can then catalyze a wide range of enantioselective transformations.

Asymmetric Transfer Hydrogenation of Ketones

A prominent example of its application is in the asymmetric transfer hydrogenation of prochiral ketones to produce chiral secondary alcohols.[11] In this reaction, a complex of a transition metal (e.g., iridium or ruthenium) with a ligand derived from this compound catalyzes the transfer of hydrogen from a hydrogen donor (e.g., isopropanol or formic acid) to the ketone, leading to the formation of the corresponding alcohol with high enantioselectivity.

The mechanism of this reaction generally involves the formation of a chiral metal hydride species. The substrate (ketone) coordinates to the metal center in a specific orientation dictated by the steric and electronic properties of the chiral ligand. This preferential coordination leads to the delivery of the hydride to one face of the carbonyl group, resulting in the formation of one enantiomer of the alcohol in excess.

Figure 2: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Role in Drug Development: The Case of Lanicemine

The importance of chiral amines like this compound in drug development is underscored by their use as key building blocks in the synthesis of complex pharmaceutical molecules. For instance, a structurally related compound, (S)-1-phenyl-2-(pyridin-2-yl)ethanamine, is the core structure of Lanicemine, a drug candidate that was investigated for the treatment of depression.[12][13][14][15][16] The synthesis of such molecules relies on the availability of enantiomerically pure starting materials, highlighting the critical role of compounds like this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine ring, a quartet for the methine proton (CH), a doublet for the methyl protons (CH₃), and a broad singlet for the amine protons (NH₂). The chemical shifts and coupling constants are characteristic of the structure. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the methine carbon, and the methyl carbon. |

| FTIR | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the pyridine ring.[17][18][19] |

| Mass Spec | The mass spectrum shows the molecular ion peak (M⁺) and characteristic fragmentation patterns.[20] |

Note: Specific peak assignments for NMR and IR can be found in various spectral databases and literature sources.[4][21][22][23][24][25]

Conclusion

This compound stands as a testament to the profound impact of stereochemistry in modern chemistry. Its unique molecular structure, centered around a single chiral carbon, has made it an indispensable tool for the synthesis of enantiomerically pure compounds. From its synthesis via reductive amination and subsequent chiral resolution to its pivotal role as a chiral ligand in asymmetric catalysis, this compound offers a versatile platform for researchers and scientists in both academic and industrial settings. As the demand for stereochemically pure pharmaceuticals and fine chemicals continues to grow, the importance and applications of this compound are poised to expand even further.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. soc.chim.it [soc.chim.it]

- 4. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 7. rsc.org [rsc.org]

- 8. onyxipca.com [onyxipca.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Lanicemine | C13H14N2 | CID 9794203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Lanicemine - Wikipedia [en.wikipedia.org]

- 14. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lanicemine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. Hyperforin Potentiates Antidepressant-Like Activity of Lanicemine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. 2-Pyridineethanamine [webbook.nist.gov]

- 21. rsc.org [rsc.org]

- 22. wiley-vch.de [wiley-vch.de]

- 23. rsc.org [rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

(S)-1-Pyridin-2-yl-ethylamine synthesis from 2-acetylpyridine

An In-depth Technical Guide to the Synthesis of (S)-1-Pyridin-2-yl-ethylamine from 2-Acetylpyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry and asymmetric catalysis.[1] Its stereochemically defined structure is a key component in numerous biologically active molecules and chiral ligands. This guide provides a comprehensive technical overview of the state-of-the-art methodologies for the enantioselective synthesis of this compound, starting from the readily available prochiral ketone, 2-acetylpyridine.[2][3] We will delve into the core principles of asymmetric reductive amination, presenting detailed, field-proven protocols for both direct hydrogenation and transfer hydrogenation pathways. The discussion emphasizes the causality behind experimental choices, catalyst selection, and process optimization. Furthermore, this document outlines robust analytical techniques for the determination of enantiomeric purity and concludes with a consolidated reference section to ground the presented methodologies in authoritative scientific literature.

Introduction: The Strategic Importance of Chiral Pyridylethylamines

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and natural products.[4] Among these, enantiomerically pure 1-pyridin-2-yl-ethylamines are of particular interest due to the presence of the pyridine ring, which can engage in critical hydrogen bonding and metal coordination interactions within biological targets or catalytic systems. The (S)-enantiomer, specifically, is a crucial intermediate for various high-value compounds.

The most direct and atom-economical approach to synthesizing such chiral primary amines from their corresponding ketones is through transition metal-catalyzed Asymmetric Reductive Amination (ARA).[5][6] This one-pot strategy circumvents multi-step classical routes, such as the formation and reduction of oximes followed by challenging diastereomeric salt resolutions, thereby offering a more efficient and sustainable pathway.[7] This guide focuses on the practical implementation of ARA for the conversion of 2-acetylpyridine to this compound with exceptional levels of stereocontrol.

Core Methodology: Asymmetric Reductive Amination (ARA)

Asymmetric Reductive Amination is a powerful transformation that concurrently forms a C-N bond and a stereocenter with high enantioselectivity. The reaction condenses a ketone (2-acetylpyridine) with an amine source (e.g., an ammonium salt) to form a prochiral imine intermediate in situ. This intermediate is then immediately reduced asymmetrically by a chiral catalyst and a hydrogen source.

The success of this reaction hinges on a highly active and selective chiral catalyst that can effectively differentiate between the two enantiotopic faces of the imine. Two primary variants of ARA have proven most effective: Direct Asymmetric Reductive Amination (DARA) using hydrogen gas and Asymmetric Transfer Hydrogenation (ATH) using a hydrogen donor molecule.

Pathway I: Direct Asymmetric Reductive Amination with H₂ Gas

This method represents the most direct route, utilizing molecular hydrogen as the terminal reductant. Recent advancements have demonstrated that Ruthenium-based catalysts, in particular, offer outstanding performance for this transformation, achieving near-perfect enantioselectivity and high conversion rates.[7][8]

The choice of catalyst and amine source is critical. A highly effective system employs a pre-catalyst like Ru(OAc)₂((S)-binap) in combination with ammonium trifluoroacetate (NH₄TFA).[7] The (S)-BINAP ligand creates a well-defined chiral environment around the ruthenium center. The catalytic cycle, as illustrated below, is believed to proceed through the formation of a chiral ruthenium hydride species. This species coordinates the in situ-formed imine, and the hydride is delivered to one face of the C=N double bond in a highly controlled manner, dictated by the steric and electronic properties of the BINAP ligand. The use of NH₄TFA as the amine source is advantageous, contributing to efficient imine formation under the reaction conditions.

This protocol is adapted from the highly efficient method reported by researchers at Takeda Pharmaceutical Company.[7][8]

-

Reactor Preparation: To a high-pressure autoclave equipped with a magnetic stir bar, add 2-acetylpyridine (1.0 mmol, 1.0 eq), ammonium trifluoroacetate (1.5 mmol, 1.5 eq), and Ru(OAc)₂((S)-binap) (0.01 mmol, 0.01 eq).

-

Solvent Addition: Add degassed methanol (5 mL) to the reactor.

-

Reaction Execution: Seal the autoclave, purge it three times with nitrogen gas, and then three times with hydrogen gas. Pressurize the reactor to 0.8 MPa with hydrogen gas.

-

Incubation: Stir the reaction mixture vigorously at 60 °C for 24 hours.

-

Work-up: After cooling the reactor to room temperature, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL). The aqueous layers are back-extracted with ethyl acetate (10 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the pure this compound.

| Catalyst | Amine Source | Pressure (H₂) | Temp (°C) | Yield (%) | ee (%) | Reference |

| Ru(OAc)₂((S)-binap) | NH₄TFA | 0.8 MPa | 60 | >99 | >99 | [7][8] |

| Ru(OAc)₂((S)-binap) | NH₄OAc | 0.8 MPa | 60 | >99 | 98 | [7] |

Pathway II: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric Transfer Hydrogenation offers a compelling alternative to high-pressure hydrogenation, as it can be performed in standard laboratory glassware.[9] This method uses an easily handled organic molecule as a hydrogen source, which is catalytically transferred to the substrate.

The most common hydrogen donors for ATH are a mixture of formic acid and triethylamine (FA/TEA) or isopropanol.[10] Chiral Ruthenium and Iridium catalysts containing diamine or amino alcohol ligands are highly effective.[9][11] The reaction proceeds via a metal-hydride intermediate, which is formed from the catalyst and the hydrogen donor. The overall workflow is simpler from an equipment standpoint.

This is a representative protocol based on established ATH procedures for ketones.[9]

-

Catalyst Activation (Optional): In a flask under an inert atmosphere (N₂ or Ar), stir the chiral catalyst (e.g., RuCl--INVALID-LINK--, 0.01 eq) in the chosen hydrogen donor (e.g., a 5:2 mixture of formic acid/triethylamine) for 15-30 minutes.

-

Reaction Setup: In a separate flask, dissolve 2-acetylpyridine (1.0 mmol, 1.0 eq) and ammonium formate (5.0 mmol, 5.0 eq) in a suitable solvent (e.g., acetonitrile or isopropanol, 5 mL).

-

Reaction Initiation: Add the activated catalyst solution to the substrate mixture.

-

Incubation: Heat the reaction mixture to 40 °C and stir for 12-24 hours, monitoring by TLC or LC-MS for completion.

-

Work-up: Cool the reaction to room temperature and quench by adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Extraction and Isolation: Extract the aqueous phase with ethyl acetate or dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography.

Product Analysis and Quality Control

Rigorous analysis is essential to confirm the structure and, most importantly, the enantiomeric purity of the synthesized this compound.

Structural Verification

-

NMR Spectroscopy (¹H, ¹³C): Confirms the molecular structure and assesses chemical purity.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

Determination of Enantiomeric Excess (% ee)

The enantiomeric excess (% ee) is the critical quality attribute for a chiral synthesis. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) are the gold-standard methods.[12]

-

Sample Preparation: Prepare a dilute solution of the purified amine (approx. 1 mg/mL) in the mobile phase.

-

Chromatographic Conditions:

-

Column: A polysaccharide-based CSP (e.g., Chiralpak® series).

-

Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a basic additive like diethylamine (DEA) to improve peak shape for amines.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm).

-

-

Data Analysis: The two enantiomers will have different retention times. Calculate the % ee using the peak areas of the (S)-enantiomer (Area_S) and the (R)-enantiomer (Area_R): % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

| Method | Principle | Speed | Resolution | Notes | Reference |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | Moderate (10-30 min) | High | Gold standard, highly versatile and robust. | [12][13] |

| Chiral SFC | Similar to HPLC but uses supercritical CO₂ as the main mobile phase. | Fast (5-20 min) | Very High | Greener (less solvent), faster separations. | [12] |

| NMR with Chiral Solvating Agent | Formation of diastereomeric complexes with distinct NMR signals. | Very Fast (<10 min) | Moderate | Rapid screening; requires a suitable chiral agent (e.g., BINOL). | [14] |

Conclusion

The synthesis of enantiomerically pure this compound from 2-acetylpyridine is efficiently achieved through asymmetric reductive amination. The direct hydrogenation approach using a Ru(OAc)₂((S)-binap) catalyst stands out for its exceptional enantioselectivity (>99% ee) and high yield, representing a state-of-the-art method for industrial and academic laboratories.[7] Asymmetric transfer hydrogenation provides a more operationally simple alternative, avoiding the need for high-pressure equipment while still offering good to excellent stereocontrol. The protocols and analytical methods detailed in this guide provide a robust framework for researchers to reliably produce and validate this critical chiral intermediate for applications in drug discovery and beyond.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 3. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kanto.co.jp [kanto.co.jp]

- 10. researchgate.net [researchgate.net]

- 11. Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Imperative of Chirality in Modern Chemistry

An In-Depth Technical Guide to the Resolution of Racemic 1-Pyridin-2-yl-ethylamine

In the landscape of modern drug discovery and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit profoundly different pharmacological, toxicological, and metabolic properties.[1] This guide provides an in-depth technical exploration of the methods used to resolve the racemic mixture of 1-Pyridin-2-yl-ethylamine, a pivotal chiral building block in the synthesis of pharmaceuticals and other biologically active compounds.[2]

The Concept of Enantiomers and Their Significance

Enantiomers possess identical physical properties in an achiral environment, such as melting point, boiling point, and solubility, making their separation a non-trivial challenge.[3] However, in a chiral environment, such as the human body with its chiral proteins and enzymes, they can interact differently, leading to distinct biological outcomes. One enantiomer might be a potent therapeutic agent, while its mirror image could be inactive or, in some cases, responsible for adverse effects. Consequently, regulatory bodies and the pharmaceutical industry prioritize the development of single-enantiomer drugs.[4] The process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, pure enantiomers is known as chiral resolution.[5]

1-Pyridin-2-yl-ethylamine: A Key Chiral Building Block

1-Pyridin-2-yl-ethylamine is a versatile chiral amine whose structure is incorporated into numerous valuable compounds.[2] Its pyridine ring and the chiral ethylamine side chain make it an important intermediate for creating complex molecules with specific three-dimensional orientations necessary for biological function. Obtaining the enantiomerically pure (S)-isomer is often a crucial step in these synthetic pathways.

Overview of Resolution Strategies

The resolution of racemic amines like 1-Pyridin-2-yl-ethylamine is predominantly achieved through three major strategies, each with its own set of principles and practical considerations:

-

Classical Resolution via Diastereomeric Salt Formation: A time-honored and scalable method that relies on the differential solubility of diastereomeric salts.[6]

-

Enzymatic Kinetic Resolution: A biocatalytic approach that uses the high enantioselectivity of enzymes to differentiate between the two enantiomers.[7][8]

-

Chromatographic Separation: A powerful analytical and preparative technique that employs chiral stationary phases for direct separation.[9][10]

This guide will delve into the technical core of each of these methodologies, providing not only procedural steps but also the scientific rationale behind them.

Classical Resolution via Diastereomeric Salt Formation

This method is often the first choice for large-scale industrial applications due to its cost-effectiveness and scalability.[6][11] The fundamental principle is the conversion of a pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques like fractional crystallization.[3][5]

Principle: Exploiting Differential Solubility

The process involves reacting the racemic amine with a single, pure enantiomer of a chiral acid, known as a resolving agent. This acid-base reaction forms two diastereomeric salts.[12]

-

(R,S)-Amine + (R)-Acid → [(R)-Amine:(R)-Acid] + [(S)-Amine:(R)-Acid]

These two salts, (R,R) and (S,R), are diastereomers and will exhibit different solubilities in a given solvent. By carefully selecting the solvent and controlling the temperature, one diastereomeric salt can be induced to crystallize preferentially from the solution, leaving the other dissolved in the mother liquor.[4] The crystallized salt is then isolated, and the desired amine enantiomer is liberated by treatment with a base.[12]

Key Parameters for Success

The success of a diastereomeric salt resolution is not guaranteed and depends on the meticulous optimization of several interconnected parameters.

-

Choice of Resolving Agent: The resolving agent must be enantiomerically pure, readily available, and capable of forming crystalline salts with the amine. For basic amines like 1-Pyridin-2-yl-ethylamine, chiral carboxylic acids are ideal. Tartaric acid and its derivatives, such as (+)-dibenzoyl-D-tartaric acid (DBTA) and (+)-di-p-toluoyl-D-tartaric acid (DPTTA), are among the most effective and widely used resolving agents.[3][4][12] The geometry and electronic properties of the resolving agent and the amine must complement each other to create a stable crystal lattice with significant solubility differences between the two diastereomers.

-

Solvent Selection: The choice of solvent is arguably the most critical factor. The ideal solvent must provide a significant difference in solubility between the two diastereomeric salts while allowing for good crystal formation. A screening of various solvents (e.g., alcohols like methanol, ethanol, or isopropanol; ketones; esters; and their mixtures with water) is almost always necessary to identify optimal conditions.[6]

-

Stoichiometry and Temperature: The molar ratio of the resolving agent to the racemic amine can influence both the yield and the enantiomeric purity of the product.[11] While a 1:1 stoichiometry is common, sometimes using a substoichiometric amount of the resolving agent can be advantageous. Temperature control is crucial for managing the crystallization process; a slow, controlled cooling profile often yields crystals of higher purity.

In-Depth Experimental Protocol: Resolution with (+)-Dibenzoyl-D-tartaric Acid

This protocol provides a generalized, step-by-step methodology for the resolution of racemic 1-Pyridin-2-yl-ethylamine.

-

Diastereomeric Salt Formation:

-

In an appropriate reaction vessel, dissolve 1.0 equivalent of racemic 1-Pyridin-2-yl-ethylamine in a pre-determined optimal solvent (e.g., methanol or ethanol).

-

In a separate vessel, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent, (+)-dibenzoyl-D-tartaric acid, in the same solvent, gently heating if necessary to achieve full dissolution.

-

Slowly add the resolving agent solution to the amine solution with constant stirring. An exothermic reaction may be observed, and precipitation may begin immediately or upon cooling.

-

-

Fractional Crystallization:

-

Stir the resulting slurry at room temperature or a slightly elevated temperature for a period to allow for equilibration (typically 1-2 hours).

-

Gradually cool the mixture to a lower temperature (e.g., 0-5 °C) to maximize the crystallization of the less soluble diastereomeric salt. Allow it to stand undisturbed for several hours or overnight.[5]

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.[4]

-

Dry the crystals. At this stage, the enantiomeric purity of the salt can be checked by liberating a small sample and analyzing it via chiral HPLC. Recrystallization may be necessary to improve purity.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the isolated diastereomeric salt in water.

-

Add a base (e.g., 2M NaOH solution) dropwise until the pH is strongly alkaline (pH > 11) to neutralize the tartaric acid and liberate the free amine.[12]

-

Extract the liberated amine from the aqueous solution using an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-1-Pyridin-2-yl-ethylamine.

-

Data Presentation

| Parameter | Typical Value | Reference |

| Resolving Agent | (+)-Dibenzoyl-D-tartaric acid | [12] |

| Solvent | Methanol / Ethanol | [5] |

| Yield (per cycle) | 35-45% (max theoretical 50%) | [13] |

| Enantiomeric Excess (ee) | >90% (after one crystallization) | [13] |

Workflow Visualization

Enzymatic Kinetic Resolution: A Biocatalytic Approach

Enzymatic kinetic resolution (EKR) leverages the remarkable stereoselectivity of enzymes to catalyze a reaction on one enantiomer of a racemic pair much faster than the other.[8] For amines, lipases are commonly used to catalyze an enantioselective acylation reaction.[7]

Principle: Enantioselective Acylation with Lipases

In a typical kinetic resolution, the racemic amine is reacted with an acyl donor in the presence of a lipase. The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) to form an amide, leaving the other enantiomer (the desired S-enantiomer) unreacted.

-

(R,S)-Amine + Acyl Donor --(Lipase)--> (R)-Amide + (S)-Amine (unreacted)

The reaction is stopped at or near 50% conversion. At this point, the mixture contains the acylated R-enantiomer and the unreacted S-enantiomer. These two compounds, an amide and an amine, have different chemical properties and can be easily separated by standard methods like extraction or chromatography. The theoretical maximum yield for the desired enantiomer in a classic EKR is 50%.[8]

Causality of Experimental Choices

-

Enzyme Selection: Candida antarctica Lipase B (CALB), often used in an immobilized form such as Novozym 435, is a robust and highly effective biocatalyst for the resolution of a wide variety of amines and alcohols.[14][15] Its high enantioselectivity and stability in organic solvents make it a preferred choice. Other lipases, such as that from Pseudomonas cepacia, can also be effective.[16]

-

Acyl Donor Selection: The choice of the acyl donor (acylating agent) can significantly impact both the reaction rate and the enantioselectivity. Simple esters like ethyl acetate or ethyl methoxyacetate are commonly used.[14] Vinyl esters are also popular as they generate a vinyl alcohol tautomer that converts to acetaldehyde, rendering the acylation step effectively irreversible.[17]

-

Solvent and Temperature: The reaction is typically performed in a non-polar organic solvent like toluene or hexane to minimize enzyme denaturation and prevent undesirable hydrolysis of the ester.[14][18] Temperature is a critical parameter; it must be high enough to ensure a reasonable reaction rate but not so high as to denature the enzyme or reduce its enantioselectivity. Temperatures between 30-60 °C are common.[17][18]

Dynamic Kinetic Resolution (DKR): Overcoming the 50% Yield Barrier

A major limitation of EKR is the 50% maximum yield. Dynamic Kinetic Resolution (DKR) overcomes this by combining the enzymatic resolution with an in-situ racemization of the unreacted enantiomer.[14][19] A racemization catalyst (e.g., a palladium nanoparticle catalyst) is added to the reaction mixture. As the enzyme selectively consumes one enantiomer, the catalyst continuously converts the unwanted, unreactive enantiomer back into the racemic mixture, making it available for the enzymatic reaction. This process allows for a theoretical yield of up to 100% of a single, enantiomerically pure product.[14]

In-Depth Experimental Protocol for Kinetic Resolution

-

Reaction Setup:

-

To a flask containing a suitable organic solvent (e.g., toluene), add the racemic 1-Pyridin-2-yl-ethylamine (1.0 eq).

-

Add the acyl donor (e.g., ethyl methoxyacetate, 1.0-1.2 eq).[14]

-

Add the immobilized lipase (e.g., Novozym 435, typically 10-50 mg per mmol of substrate).

-

-

Enzymatic Reaction:

-

Stir the mixture at a controlled temperature (e.g., 50 °C).[14]

-

Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess (ee) of the remaining amine.

-

Stop the reaction when it reaches approximately 50% conversion to achieve high ee for both the product and the unreacted starting material.

-

-

Work-up and Separation:

-

Filter off the immobilized enzyme. The enzyme can often be washed and reused.[20]

-

The filtrate contains the (S)-amine and the (R)-amide.

-

To separate them, one can perform an acid-base extraction. Add dilute aqueous acid (e.g., 1M HCl) to the filtrate. The (S)-amine will be protonated and move to the aqueous phase, while the neutral (R)-amide will remain in the organic phase.

-

Separate the layers. Wash the organic layer to recover the pure (R)-amide.

-

Basify the aqueous layer with NaOH and extract with an organic solvent to recover the pure (S)-amine.

-

Dry and concentrate the respective organic extracts to obtain the isolated products.

-

Data Presentation

| Parameter | (S)-Amine (Substrate) | (R)-Amide (Product) | Reference |

| Enzyme | Novozym 435 (CALB) | Novozym 435 (CALB) | [14][18] |

| Acyl Donor | Ethyl Methoxyacetate | Ethyl Methoxyacetate | [14] |

| Conversion | ~50% | ~50% | [8] |

| Enantiomeric Excess (ee) | >99% | >99% | [18] |

| Yield | <50% | <50% | [8] |

Workflow Visualization

Chromatographic Separation: High-Fidelity Enantiomer Purification

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are among the most powerful and versatile methods for both analytical determination of enantiomeric purity and preparative separation of enantiomers.[1][10]

Principle: Chiral Recognition on a Stationary Phase

This technique relies on the differential interaction of enantiomers with a chiral stationary phase. The CSP creates a chiral environment within the column. As the racemic mixture passes through, one enantiomer interacts more strongly with the CSP than the other, causing it to be retained longer.[10] This results in the two enantiomers eluting from the column at different times, allowing for their separation and collection. The "three-point interaction model" is a classic concept explaining that stable diastereomeric complexes between the analyte and the CSP, which are necessary for separation, often require at least three points of interaction.[10]

Method Development Insights

-

Chiral Stationary Phase (CSP) Selection: The choice of CSP is paramount. For chiral amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose phenylcarbamates) and cyclofructan-based CSPs are highly effective.[1][21] Crown ether-based CSPs can also be used but often require strongly acidic mobile phases.[1]

-

Mobile Phase Optimization: The composition of the mobile phase (the solvent that carries the sample through the column) is optimized to achieve the best balance of retention and selectivity.

-

Normal Phase (NP): Typically uses a nonpolar solvent like hexane with a polar modifier like ethanol or isopropanol.[22]

-

Polar Organic (PO): Uses a mixture of polar organic solvents, such as acetonitrile and methanol.[21]

-

Supercritical Fluid Chromatography (SFC): Uses supercritical carbon dioxide as the main mobile phase component, often with a polar co-solvent like methanol. SFC is known for being fast, efficient, and "greener" due to reduced organic solvent consumption.[21]

-

-

Role of Additives: For basic amines, the addition of a small amount of a basic additive (like diethylamine, DEA) to the mobile phase is often crucial to improve peak shape and prevent strong, undesirable interactions with the silica support of the CSP.[1][23] Similarly, acidic additives like trifluoroacetic acid (TFA) may be used.

In-Depth Experimental Protocol for Chiral HPLC Method Development

-

Column and Mobile Phase Screening:

-

Select a set of 2-3 chiral columns known to be effective for amines (e.g., a polysaccharide-based column like CHIRALPAK® IA and a cyclofructan-based column).

-

Prepare a stock solution of racemic 1-Pyridin-2-yl-ethylamine in the mobile phase.

-

Screen each column with a set of standard mobile phase conditions. For example:

-

Normal Phase: Hexane/Ethanol (80:20 v/v) + 0.1% DEA.

-

Polar Organic: Acetonitrile/Methanol (90:10 v/v) + 0.1% DEA.

-

-

-

Optimization:

-

Once initial "hits" (partial or full separation) are identified, optimize the separation on the most promising column/mobile phase combination.

-

Vary the ratio of the strong to weak solvent in the mobile phase to adjust retention time and resolution.

-

Optimize the concentration of the additive (e.g., trying 0.05% to 0.2% DEA) to achieve the best peak shape.

-

Adjust other parameters like flow rate and column temperature to fine-tune the separation.

-

-

Preparative Scale-Up:

-

Once an optimized analytical method is established, it can be scaled up to a preparative column with a larger diameter to process larger quantities of the racemic mixture.

-

The sample is injected repeatedly, and the separated enantiomer fractions are collected as they elute from the column.

-

The collected fractions are then combined and the solvent is removed to yield the pure enantiomer.

-

Data Presentation

| CSP Type | Mobile Phase | Additive | Mode | Reference |

| Polysaccharide-based | Hexane / 2-Propanol | DEA | NP | [1][9] |

| Cyclofructan-based | Acetonitrile / Methanol | TFA/TEA | PO | [1][21] |

| Cyclofructan-based | CO₂ / Methanol | TFA/TEA | SFC | [21] |

Workflow Visualization

Conclusion: Selecting the Optimal Resolution Strategy

The choice of the most appropriate resolution strategy for obtaining enantiomerically pure this compound depends on a careful evaluation of project-specific needs.

-

Diastereomeric Salt Crystallization is unparalleled for its scalability and cost-effectiveness, making it the method of choice for large-scale industrial production, provided a suitable resolving agent and crystallization conditions can be identified.[6]

-

Enzymatic Kinetic Resolution offers exceptional selectivity and operates under mild conditions. While classic EKR is limited to a 50% yield, the potential for developing a Dynamic Kinetic Resolution process makes it a highly attractive and efficient "green" alternative.[14][24]

-

Chiral Chromatography provides the most versatile and often the quickest path to obtaining high-purity enantiomers, especially on a small to medium scale.[6][10] It is the gold standard for analytical quality control and is invaluable when other methods fail, though it can be more costly in terms of solvents and specialized stationary phases for large-scale purification.

Ultimately, a comprehensive approach may involve using multiple techniques: chiral HPLC for analytical method development and purity confirmation, followed by either classical or enzymatic resolution for bulk material production. This ensures both the efficiency required for scale-up and the analytical rigor demanded by the pharmaceutical and fine chemical industries.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 10. mdpi.com [mdpi.com]

- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pharmtech.com [pharmtech.com]

- 20. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]

(S)-1-Pyridin-2-yl-ethylamine: A Technical Guide to Chemical Stability and Optimal Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Pyridin-2-yl-ethylamine is a chiral primary amine that serves as a critical building block and key intermediate in the synthesis of a wide array of pharmaceutical compounds, particularly those targeting neurological disorders.[1][2] Its molecular structure, featuring a stereocenter adjacent to a pyridine ring, makes it a valuable synthon for creating complex, biologically active molecules.[1][3][4] The enantiomeric purity and chemical integrity of this intermediate are paramount, as any degradation can compromise the stereochemistry, purity, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines scientifically grounded protocols for its storage, handling, and stability assessment to ensure its quality throughout the research and development lifecycle.

Section 1: Core Physicochemical Characteristics and Inherent Stability

Understanding the intrinsic properties of this compound is fundamental to predicting its behavior and devising appropriate handling strategies.

The molecule consists of a stable pyridine heteroaromatic ring and a chiral ethylamine side chain.[2] The pyridine ring itself is relatively robust, but the exocyclic primary amine group is the primary locus of chemical reactivity and potential instability.[3] This functional group is susceptible to reactions with common atmospheric components, which dictates the necessary precautions for its storage.

| Property | Value | Source(s) |

| Appearance | Colorless to light brown/yellow liquid | [1][5] |

| CAS Number | 27854-90-6 | [2][6] |

| Molecular Formula | C₇H₁₀N₂ | [2][7] |

| Molecular Weight | 122.17 g/mol | [2][7] |

| Boiling Point | ~195 °C | [2] |

| Density | ~1.018 g/cm³ | [2] |

Section 2: Key Factors Influencing Stability and Degradation Pathways

The long-term stability of this compound is primarily threatened by four environmental factors: moisture, oxygen, temperature, and light. Each of these can initiate distinct degradation pathways that compromise the compound's purity.

Moisture: The Risk of Hydrolysis

Primary amines can be sensitive to moisture. For 1-Pyridin-2-yl-ethylamine, there is evidence that the compound can undergo spontaneous hydrolysis in water to form the corresponding diol, 1-pyridin-2-yl-ethanolamine.[8][9] This reaction represents a significant degradation pathway that directly consumes the parent compound.

Proposed Hydrolysis Pathway: The mechanism likely involves the nucleophilic attack of water on the carbon atom bearing the amine group, although this process may be slow under neutral pH. The presence of acidic or basic impurities could potentially catalyze this degradation.

Caption: Proposed hydrolysis of this compound.

Oxygen: The Threat of Oxidation

The primary amine functionality is susceptible to oxidation by atmospheric oxygen. While specific studies on this molecule are not prevalent in the literature, the general chemistry of primary amines suggests potential oxidation to form imines, which could subsequently hydrolyze or polymerize, leading to a complex mixture of impurities and a decrease in the assay of the starting material. The pyridine ring itself can also be a target for highly reactive oxygen species, potentially leading to ring-opening under harsh conditions.[10][11]

Temperature and Light

As with most chemical reactions, rates of degradation (both hydrolysis and oxidation) are accelerated by increased temperature.[12] Therefore, storing the material at reduced temperatures is a critical control measure. Light, particularly UV radiation, can provide the energy to initiate free-radical reactions, potentially leading to polymerization or other unforeseen degradation pathways.

Section 3: Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities outlined above, a multi-faceted approach to storage and handling is required to preserve the integrity of this compound. The recommendations provided by various suppliers consistently point towards a controlled and protected environment.[1][2][6][7][13]

Summary of Storage Conditions

| Parameter | Recommendation | Justification & Rationale |

| Temperature | 2–8 °C | To slow the rate of potential degradation reactions like hydrolysis and oxidation.[1][2][6] |

| Atmosphere | Inert Gas (Nitrogen or Argon) | To displace atmospheric oxygen and moisture, thus preventing oxidation and hydrolysis.[2][6] |

| Container | Tightly Sealed, Amber Glass or Chemical-Resistant Bottle | Prevents ingress of air and moisture.[7][13] Amber glass protects the compound from light-induced degradation. |

| Handling | In a well-ventilated area or under a fume hood. | The compound is harmful if inhaled and can cause skin and eye irritation.[7] |

| Incompatibilities | Strong Oxidizing Agents, Acids, Heat Sources | To prevent vigorous and potentially hazardous reactions.[7][13][14] |

Best Practices for Handling

-

Inert Atmosphere Operations : When opening the primary container, do so under a positive pressure of an inert gas like nitrogen or argon. Use a glove box or Schlenk line for sensitive applications.

-

Aliquotting : For routine use, it is advisable to aliquot the material into smaller, single-use vials. This minimizes the number of times the main stock container is opened, reducing cumulative exposure to atmospheric contaminants.

-

Material Transfer : Use clean, dry glass syringes or stainless-steel cannulas for transferring the liquid under an inert atmosphere. Avoid plastic transfer tools where compatibility is unknown.

-

Sealing : After use, ensure the container is tightly sealed. For screw-cap vials, using caps with PTFE-lined septa provides a superior seal against moisture and air.

Section 4: Protocol for a Formal Stability Study

For drug development professionals, conducting a formal stability study is essential to establish a retest period or shelf life for the intermediate.[15] This process must be systematic and follow established guidelines, such as those from the International Council for Harmonisation (ICH).[12][16][17]

Objective

To evaluate the stability of this compound under various environmental conditions over time to define optimal storage conditions and establish a retest period.

Experimental Workflow

Caption: Workflow for a formal stability study of the compound.

Detailed Methodology

-

Initial Analysis (T=0):

-

Procure a representative batch of this compound.

-

Perform a comprehensive initial analysis to establish baseline data.

-

Appearance: Visual inspection for color and clarity.

-

Identity: Confirm structure using ¹H NMR and Mass Spectrometry.

-

Purity & Enantiomeric Excess (EE): Use a validated chiral HPLC method.

-

Water Content: Determine using Karl Fischer titration.

-

-

Sample Preparation and Storage:

-

Aliquot approximately 1 mL of the material into 2 mL amber glass vials.

-

Flush the headspace of each vial with dry nitrogen or argon for 30 seconds before immediately sealing with a PTFE-lined cap.

-